N-Boc-1,3-propanediamine
Overview
Description
Mechanism of Action
- Role : It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active compounds .
- Resulting Changes : Upon deprotection, the amino groups become available for nucleophilic reactions, such as amidation or condensation reactions. These reactions play a crucial role in the synthesis of complex molecules .
- Downstream Effects : By participating in these pathways, N-Boc-1,3-propanediamine contributes to the modulation of cellular processes, including DNA and RNA interactions, protein synthesis, and cell signaling .
- Impact on Bioavailability : The compound’s physicochemical properties influence its bioavailability, affecting its therapeutic efficacy .
- Cellular Effects : Its involvement in spermidine analog synthesis impacts cellular processes related to growth, differentiation, and gene regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-1,3-propanediamine is typically synthesized by reacting 1,3-diaminopropane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1,3-propanediamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions often involving organic solvents and mild bases.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of 1,3-propanediamine.
Deprotection Reactions: The primary product is 1,3-diaminopropane.
Scientific Research Applications
N-Boc-1,3-propanediamine is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- N-Boc-ethylenediamine
- N-Boc-1,4-butanediamine
- N-Boc-1,6-hexanediamine
- N-Boc-cadaverine
Uniqueness
N-Boc-1,3-propanediamine is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWAQLZBIMPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370892 | |
Record name | N-Boc-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75178-96-0 | |
Record name | tert-Butyl (3-aminopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3-aminopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-1,3-propanediamine in the development of the fluorescent agents described in the research?
A1: While the papers do not explicitly detail the synthetic routes used, it is likely that this compound serves as a linker molecule. Its structure, containing a protected amine and a reactive primary amine, makes it suitable for connecting different components of the fluorescent agents. [, ] For example, it could link an anti-inflammatory drug to a fluorescent molecule.
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